Product packaging for Cholestanol benzoate(Cat. No.:CAS No. 5808-11-7)

Cholestanol benzoate

Cat. No.: B8425473
CAS No.: 5808-11-7
M. Wt: 492.8 g/mol
InChI Key: YVXZAWFNDQLXBU-AJQXUMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestanol benzoate is a sterol ester derivative of cholestanol, a saturated form of cholesterol that lacks the double bond in the B ring . While specific studies on this compound are limited in the available literature, its structural analog, cholesteryl benzoate, is well-characterized. Cholesteryl benzoate is historically significant as the first substance in which liquid crystal properties were ever discovered . It forms cholesteric (or chiral nematic) liquid crystals, which have a characteristic helical structure and exhibit unique optical properties such as selective reflection of light . Due to these properties, related compounds are extensively used in the development of liquid crystal displays (LCDs), thermochromic materials, and optical sensors . In research settings, cholesteryl benzoate has been utilized as a molecular probe in Resonance Rayleigh Scattering (RRS) and RRS-energy transfer (RRS-ET) techniques for the highly sensitive detection of trace analytes like ammonium ions . Benzoic acid derivatives, as a class, have also been investigated for their potential to inhibit key metabolic enzymes, such as HMG-CoA reductase, suggesting broader research relevance in metabolic studies . Cholestanol itself is a critical biomarker in clinical research, particularly in the diagnosis and therapeutic monitoring of the rare genetic disorder Cerebrotendinous Xanthomatosis (CTX) . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H52O2 B8425473 Cholestanol benzoate CAS No. 5808-11-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5808-11-7

Molecular Formula

C34H52O2

Molecular Weight

492.8 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C34H52O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,23-24,26-31H,9-11,14-22H2,1-5H3/t24-,26+,27+,28+,29-,30+,31+,33+,34-/m1/s1

InChI Key

YVXZAWFNDQLXBU-AJQXUMMESA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Cholestanol Benzoate and Its Analogues

Esterification Reactions for Cholestanol (B8816890) Benzoate (B1203000) Synthesis

The synthesis of cholestanol benzoate is primarily achieved through the esterification of cholestanol. This reaction involves the formation of an ester bond between the hydroxyl group of cholestanol and a benzoic acid derivative. The efficiency and yield of this process are highly dependent on the chosen reagents and reaction conditions.

Reaction Conditions and Reagents for Esterification (e.g., acid chlorides, pyridine)

A common and effective method for the synthesis of sterol benzoates, including this compound, involves the use of an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270). 123helpme.com The high reactivity of the acyl chloride is due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the sterol. 123helpme.com The chloride ion is an excellent leaving group, and its departure drives the reaction to completion. 123helpme.com

The general procedure involves dissolving the sterol (cholestanol) in pyridine, followed by the addition of benzoyl chloride. The mixture is then typically heated to facilitate the reaction. For instance, a similar synthesis of cholesteryl benzoate involves heating the reaction mixture on a steam bath for a short period. 123helpme.com After the reaction is complete, the product is often precipitated by the addition of a non-solvent like methanol (B129727) and then collected by filtration. 123helpme.com

Alternative coupling reagents can also be employed for the esterification of sterols. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a versatile method. niscpr.res.inresearchgate.net In a typical Steglich esterification, the carboxylic acid (benzoic acid) and the alcohol (cholestanol) are reacted in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) with DCC and a catalytic amount of DMAP. niscpr.res.inresearchgate.net The reaction proceeds at room temperature over several hours.

Another coupling reagent that can be utilized is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDAC or EDC), often in combination with DMAP. mdpi.com This method is common for the synthesis of various cholesterol derivatives and can be adapted for this compound synthesis. mdpi.com Mukaiyama's reagent is another effective option for esterification, particularly when conducted in solvents like dimethyl carbonate. rsc.org

Table 1: Common Reagents and Conditions for this compound Synthesis via Esterification

Reagent SystemKey ComponentsTypical Solvent(s)TemperatureReference(s)
Acyl Chloride MethodBenzoyl chloride, PyridinePyridineHeated (e.g., steam bath) 123helpme.com
Steglich EsterificationBenzoic acid, DCC, DMAP (catalytic)Dichloromethane (CH2Cl2)0°C to Room Temperature niscpr.res.inresearchgate.net
EDAC/EDC CouplingBenzoic acid, EDAC, DMAPAcetone/THF, ChloroformRoom Temperature mdpi.com
Mukaiyama's ReagentBenzoic acid, Mukaiyama's reagent, 2,6-LutidineDimethyl carbonate60°C or Room Temperature rsc.org

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of this compound from cholestanol, the primary stereochemical consideration is the retention of the stereochemistry at the C-3 position of the steroid nucleus. Cholestanol exists as two main epimers, 5α-cholestan-3β-ol and 5α-cholestan-3α-ol. The esterification reactions described above are generally considered to retain the original stereochemistry of the hydroxyl group. Therefore, the synthesis of 3β-cholestanol benzoate requires 3β-cholestanol as the starting material. The stereochemistry of the final product is dictated by the stereochemistry of the starting alcohol.

Regioselectivity becomes a more complex issue when dealing with polyhydroxylated steroid precursors. However, for the synthesis of this compound from cholestanol, which has only one hydroxyl group, regioselectivity is not a primary concern as the reaction can only occur at the C-3 hydroxyl group.

In the broader context of steroid chemistry, achieving regioselectivity in reactions like benzoylation is crucial when multiple hydroxyl groups are present. For instance, in the benzoylation of diols, the relative reactivity of the different hydroxyl groups (e.g., equatorial vs. axial, primary vs. secondary) will determine the major product. researchgate.net Factors such as steric hindrance and electronic effects play a significant role. For example, regioselective benzoylation can often be achieved by controlling the reaction temperature and the choice of base and solvent. researchgate.net

Synthesis of this compound from Cholesterol Derivatives

An alternative and widely used route to this compound involves the modification of more readily available cholesterol derivatives, primarily through the saturation of the C5-C6 double bond.

Catalytic Hydrogenation of Cholesteryl Benzoate

The most direct method for preparing this compound from a cholesterol derivative is the catalytic hydrogenation of cholesteryl benzoate. rsc.org This reaction involves the addition of hydrogen across the double bond in the B-ring of the steroid nucleus.

The process typically employs a heterogeneous catalyst, such as platinum oxide (Adams' catalyst) or palladium on carbon (Pd/C), in a suitable solvent like absolute ether or acetic acid. rsc.orggla.ac.uk The mixture is then subjected to a hydrogen atmosphere, often with shaking or stirring to ensure efficient contact between the reactants and the catalyst. gla.ac.uk The hydrogenation of the C5-C6 double bond in the cholesterol framework predominantly leads to the formation of the 5α-cholestane derivative, which has a trans-fused A/B ring system. This stereochemical outcome is a well-established principle in steroid chemistry. wikipedia.org

However, it is noteworthy that the success of the hydrogenation can be influenced by the specific catalyst and reaction conditions. In some instances, attempted hydrogenation of cholesteryl benzoate β-oxide with Adams' platinum oxide catalyst was reported to be unsuccessful, indicating that the substrate structure can impact the reaction's feasibility. rsc.orggla.ac.uk

Selective Reductions and Derivatization Strategies

Selective reduction strategies are fundamental in steroid synthesis. While catalytic hydrogenation is the most direct method for converting cholesteryl benzoate to this compound, other reduction methods can be applied to different cholesterol derivatives to ultimately yield cholestanol. For instance, the reduction of cholestenone derivatives can produce cholestanol, which can then be esterified as described in section 2.1.

The synthesis of cholestanol itself has been a subject of extensive research. Historically, cholestanol was prepared from cholesterol, and its conversion to cholesterol has also been demonstrated. wikipedia.org This interconversion highlights the importance of selective reactions in steroid chemistry.

Derivatization strategies are often employed to protect certain functional groups while others are being modified. For example, a hydroxyl group can be protected as a benzoate ester while other transformations, such as the reduction of a double bond, are carried out. The benzoate group is generally stable under catalytic hydrogenation conditions used to reduce a carbon-carbon double bond.

Synthetic Routes to this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of new materials with specific properties, such as liquid crystals. researchgate.netnih.gov These synthetic routes often involve the modification of either the cholestanol core or the benzoate moiety.

One approach involves starting with a modified cholestanol and then performing the esterification with benzoic acid or a derivative. For example, derivatives of cholestanol with substituents on the A-ring or the side chain can be synthesized and subsequently benzoylated. mpi-cbg.de

Alternatively, a substituted benzoic acid can be used in the esterification reaction with cholestanol. For instance, cholesterol-biphen-4-yl 4-(n-alkoxy)benzoate conjugates have been synthesized, showcasing the modification of the benzoate group. nih.gov

A common strategy for creating derivatives involves a multi-step synthesis starting from cholesterol. For example, 7-dehydrocholesterol (B119134) benzoate can be synthesized from cholesterol benzoate through bromination followed by dehydrobromination. google.comgoogle.com This introduces a second double bond into the B-ring, creating a conjugated system. This 7-dehydrocholesterol benzoate can then be a precursor for other derivatives.

The synthesis of cholestanol dimers has also been reported, where two cholestanol units are linked together. nih.gov These syntheses often involve creating a linking molecule that can be attached to the cholestanol units, for example, through ester or ether linkages.

The following table summarizes some examples of synthetic routes to cholestanol and cholesterol derivatives, which illustrate the methodologies applicable to the synthesis of this compound analogues.

Table 2: Examples of Synthetic Routes to Sterol Derivatives

Starting MaterialKey Transformation(s)ProductReference(s)
CholesterolEsterification with p-nitrobenzoic acid, reduction of nitro group, N-acylationCholesteryl p-aminobenzoate derivative niscpr.res.in
Cholesterol BenzoateBromination with NBS, dehydrobromination with pyridine7-Dehydrocholesterol benzoate google.com
7-Bromo-cholesterol benzoateReaction with 2-ethoxy-1,3,2-dioxaphospholane7-Dehydrocholesterol benzoate google.com
Lophanone (4α-methyl-5α-cholestan-3-one)Stereoselective reduction with LiAlH4, esterification4α-Methyl-5α-cholestan-3β-ol benzoate (analogue) mpi-cbg.de
CholesterolOppenauer oxidation, epoxidation, and further stepsDimeric steroidal terephthalates nih.gov

Modification of the Benzoate Moiety (e.g., trifluoroacetamido, amino, alkoxy, benzoylamino derivatives)

Modifications to the benzoate portion of this compound are crucial for altering the molecule's electronic and steric properties. A range of derivatives, including those with trifluoroacetamido, amino, alkoxy, and benzoylamino groups, have been synthesized to explore their unique characteristics. niscpr.res.inhgu.jpresearchgate.net

Trifluoroacetamido Derivatives: The synthesis of cholesteryl 4-(2,2,2-trifluoroacetamido)benzoate involves a multi-step process. niscpr.res.inniscpr.res.in It begins with the esterification of cholesterol with p-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group. niscpr.res.inniscpr.res.in This amino group is then acylated using trifluoroacetic anhydride (B1165640) to yield the final trifluoroacetamido derivative. niscpr.res.inniscpr.res.in This modification is of particular interest as the inclusion of fluorine atoms can significantly influence the mesomorphic properties and thermal stability of the resulting compound. niscpr.res.in

Amino Derivatives: The precursor for the trifluoroacetamido derivative, cholesteryl 4-aminobenzoate, is synthesized by reducing the nitro group of cholesteryl 4-nitrobenzoate, often using reagents like tin(II) chloride (SnCl2). niscpr.res.inniscpr.res.in

Alkoxy Derivatives: Alkoxy groups can be introduced onto the benzoate ring to create compounds like cholesteryl 4-(4'-alkoxybenzoylamino)benzoates. researchgate.net The synthesis of these molecules often involves the O-alkylation of a hydroxybenzoate precursor. taylorandfrancis.com For instance, ethyl 4-hydroxybenzoate (B8730719) can be O-alkylated with the appropriate n-alkyl bromides to produce 4-(n-alkoxy)ethyl benzoates. taylorandfrancis.com These are then hydrolyzed to the corresponding benzoic acids, which can be coupled with cholesterol. taylorandfrancis.com

Benzoylamino Derivatives: The synthesis of cholesteryl 4-(benzoylamino)benzoates is typically achieved through the esterification of cholesterol with the corresponding 4-(benzoylamino)benzoic acid. hgu.jp This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). hgu.jp These derivatives are of interest for their potential as liquid crystalline organogelators. hgu.jp

A summary of synthetic methods for modifying the benzoate moiety is presented in the table below.

DerivativeKey Reagents and StepsReference(s)
Trifluoroacetamido 1. Esterification with p-nitrobenzoic acid (DCC, DMAP). 2. Reduction of nitro group (SnCl2). 3. N-acylation with trifluoroacetic anhydride. niscpr.res.inniscpr.res.in
Amino 1. Esterification with p-nitrobenzoic acid. 2. Reduction of nitro group (e.g., SnCl2). niscpr.res.inniscpr.res.in
Alkoxy 1. O-alkylation of a hydroxybenzoate precursor. 2. Hydrolysis to the benzoic acid. 3. Coupling with cholesterol. taylorandfrancis.com
Benzoylamino 1. Esterification of cholesterol with 4-(benzoylamino)benzoic acid (EDC·HCl, DMAP). hgu.jp

Linker Chemistry and Architecture in Dimeric and Polymeric this compound Systems

Dimeric Systems: Unsymmetrical cholesterol-based dimers have been synthesized, connecting a cholesterol unit to another molecular moiety, such as a 4-alkoxy-5-phenylthiophene unit, via a Schiff's base linkage. tandfonline.com The length of the alkyl spacer in these dimers has been shown to influence their mesomorphic properties. tandfonline.com In other examples, cholesterol-biphen-4-yl 4-(n-alkoxy)benzoate conjugates have been synthesized with both odd- and even-parity spacers, leading to frustrated liquid crystalline states. nih.govmdpi.com

Polymeric Systems: The synthesis of polymers incorporating this compound can be achieved through various polymerization techniques. While specific examples for this compound polymers are not detailed in the provided search results, the synthesis of (cholesteryl)benzoate-ethynylene oligomers and polymers provides insight into potential strategies. rsc.org These syntheses often involve coupling reactions to build the polymer backbone. rsc.org

The design of the linker is a key aspect of these syntheses. Flexible alkyl chains of varying lengths are commonly used as spacers. tandfonline.com The choice of linker can impact the thermal stability and liquid crystalline phases of the resulting materials. tandfonline.comnih.govmdpi.com

Introduction of Diverse Functional Groups onto the Steroid Core

Modifying the steroid core of this compound allows for the introduction of a wide array of functional groups, further tailoring the molecule's properties. These modifications can occur at various positions on the steroid's A, B, C, or D rings, as well as the side chain.

A- and B-Ring Modifications: The double bond between C-5 and C-6 in the B-ring of cholesterol, a precursor to cholestanol, is a common site for functionalization. jfda-online.com For example, allylic bromination at C-7 can be a starting point for further reactions. mdpi.com The A-ring can also be modified, for instance, by introducing a diene system, which can then undergo photoinduced reactions to form endoperoxides. mdpi.com Fragmentation of the A/B ring structure is a known process in mass spectrometry analysis, highlighting the reactivity of this region. acs.org

Side Chain Modifications: The aliphatic side chain at C-17 is another target for introducing functional groups. For instance, hydroxyl groups can be introduced and subsequently derivatized. researchgate.net

The introduction of these functional groups can be achieved through a variety of reactions, including:

Bromination: N-bromosuccinimide (NBS) can be used for allylic bromination. mdpi.com

Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) and chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups. mdpi.comnumberanalytics.com

Elimination Reactions: These reactions can be used to create double bonds within the steroid core. mdpi.com

These modifications are essential for creating a diverse library of this compound analogues with a wide range of potential applications.

Mechanistic Studies of Relevant Chemical Transformations in this compound Synthesis

Understanding the mechanisms of the chemical reactions involved in the synthesis of this compound and its analogues is fundamental to controlling reaction outcomes and optimizing synthetic routes. Key transformations include ester hydrolysis, nucleophilic substitution, and rearrangements.

Ester Hydrolysis Mechanisms and Kinetics

The hydrolysis of the benzoate ester in this compound can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible and proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxide (cholestanolate) leaving group, forming a carboxylic acid, which is then deprotonated by the base to yield a carboxylate salt. masterorganicchemistry.com The rate of this reaction can be influenced by steric hindrance around the ester group. arkat-usa.org Studies on testosterone (B1683101) esters, a related class of steroid esters, have shown that the rate of alkaline hydrolysis can be a significant factor in their biological activity. cas.cz

Acid-Catalyzed Hydrolysis: This is the reverse of esterification and is a reversible process. libretexts.org The ester is heated with water in the presence of a strong acid catalyst. libretexts.org

The kinetics of ester hydrolysis in steroids can be complex and are influenced by factors such as the structure of the steroid and the acyl group. cas.czoup.com For example, in vitro studies on prednisolone (B192156) esters have shown significant species differences in hydrolysis rates in plasma, likely due to variations in the activity of hydrolyzing enzymes. nih.gov The orientation of hydroxyl groups on the steroid nucleus can also play a crucial role in the rate of systemic hydrolysis. nih.gov

Nucleophilic Substitution and Elimination Reactions in Steroid Derivatization

Nucleophilic substitution and elimination reactions are fundamental to the derivatization of the steroid core. numberanalytics.com

Nucleophilic Substitution: These reactions involve the replacement of one functional group with another. byjus.com A common example in steroid chemistry is the substitution of a hydroxyl group with a halogen using reagents like thionyl chloride or phosphorus tribromide. numberanalytics.com The mechanism of these reactions can be either SN1 or SN2, depending on the substrate and reaction conditions. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry. byjus.comresearch-solution.com The reactivity is sensitive to steric hindrance. byjus.com

Elimination Reactions: These reactions result in the formation of a double bond by removing a leaving group and a proton from an adjacent carbon. numberanalytics.com They are crucial for introducing unsaturation into the steroid skeleton. numberanalytics.comnumberanalytics.com The two main mechanisms are E1 and E2. numberanalytics.com The E1 reaction is a two-step process involving the formation of a carbocation intermediate, while the E2 reaction is a concerted, one-step process that requires a specific anti-periplanar arrangement of the proton and the leaving group. numberanalytics.com Dehydration of tertiary alcohols on the steroid side chain using phosphoryl chloride (POCl3) in pyridine is a common method for introducing a double bond. masterorganicchemistry.com

Beckmann Rearrangement and Aza-Steroid Formation

The Beckmann rearrangement is a powerful tool for converting steroidal oximes into lactams (aza-steroids), which involves the insertion of a nitrogen atom into the steroid ring system. testbook.comscienceinfo.combyjus.com This reaction is typically catalyzed by acids. scienceinfo.comnumberanalytics.com

The mechanism of the Beckmann rearrangement begins with the protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water). testbook.commasterorganicchemistry.com This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion. testbook.comscienceinfo.com The reaction is stereospecific, meaning the stereochemistry of the migrating group is retained. numberanalytics.com The nitrilium ion is then attacked by a water molecule, and after tautomerization, the final amide (lactam) is formed. byjus.commasterorganicchemistry.com

This rearrangement is a key step in the synthesis of various biologically active aza-steroids. scienceinfo.com For example, it is used in the industrial synthesis of some steroid-based drugs. scienceinfo.com

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of Cholestanol (B8816890) Benzoate (B1203000) and its Derivatives

Single crystal X-ray diffraction (SCXRD) is a definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been applied to derivatives of cholestanol, providing invaluable data on conformation, intermolecular forces, and crystal packing.

SCXRD studies on the closely related compound, cholesteryl benzoate, reveal a detailed picture of its solid-state conformation, which serves as a strong model for cholestanol benzoate. In these structures, the steroid tetracyclic core maintains its rigid, chair-boat-chair conformation. The side chain, however, is not entirely rigid and its conformation is of significant interest. X-ray diffraction analysis has shown that the aliphatic side chain of cholesteryl benzoate adopts an extended conformation in the solid state. researchgate.netnih.gov

The benzoate moiety is a key structural feature. In cholesteryl 4-(8-octenyloxy)benzoate, the benzoate group is twisted by 64.6(2)° from the least-squares plane of the steroid's tetracyclic core. researchgate.net Similarly, in cholesteryl-4-vinylbenzoate, this orientation is 48.1(1)°. researchgate.net This out-of-plane orientation of the benzoate group is a common feature in cholesterol esters. For this compound, this would imply a structure where the bulky steroid nucleus and the planar benzoate group are significantly angled relative to each other, influencing how the molecules can pack together in a crystal lattice.

Table 1: Selected Torsion Angles in Cholesteryl Benzoate Derivatives This table is illustrative, based on data from closely related compounds to demonstrate typical molecular geometry.

CompoundGroups Defining Torsion AngleAngle (°)Reference
Cholesteryl 4-(8-octenyloxy)benzoateSteroid Core Plane - Benzoate Plane64.6(2) researchgate.net
Cholesteryl-4-vinylbenzoateSteroid Core Plane - Benzoate Plane48.1(1) researchgate.net

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. scirp.org In this compound, the presence of the aromatic benzene (B151609) ring and numerous carbon-hydrogen bonds allows for a variety of these weak interactions.

C-H···O Interactions: These hydrogen bonds are expected between the hydrogen atoms of the steroid backbone or the benzoate ring and the carbonyl oxygen of the ester group in neighboring molecules. Such interactions are a common feature in the crystal lattice of organic esters. mdpi.com

C-H···π Interactions: These occur where a C-H bond from the steroid nucleus of one molecule points towards the electron-rich π-system of the benzoate ring of an adjacent molecule.

π···π Interactions: While less common in this type of extended structure, weak π-π stacking interactions could potentially occur between the benzoate rings of suitably aligned molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these diverse intermolecular interactions within a crystal. scirp.orgmdpi.com By mapping the closest intermolecular contacts onto a 3D surface around the molecule, researchers can identify the specific atoms involved and the relative prevalence of different types of interactions, such as H···H, C-H···O, and C-H···π contacts, which collectively stabilize the crystal structure. scirp.org

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. mdpi.comgoogle.comgoogle.com These different forms, or polymorphs, can exhibit distinct physical properties. Steroids, including cholesterol, are known to exhibit complex polymorphic behavior. nih.gov Studies on mesogenic cholesteryl benzoate have specifically noted its solid-state polymorphism. hgu.jp

Crystal packing describes how molecules are arranged in the unit cell. For cholesteryl esters, a common packing motif is an antiparallel arrangement, where molecules align head-to-tail. researchgate.net This can lead to the formation of bilayers. In some derivatives, this results in a "comb-like" supramolecular assembly where cholesteryl chains are oriented in opposite directions. rsc.orgresearchgate.net This bilayer packing can involve either the overlap of the tetracyclic cores or the aliphatic tails of adjacent molecules. researchgate.net The specific packing arrangement is a balance between maximizing favorable intermolecular interactions and efficient space-filling.

Stereochemical Investigations

The inherent chirality of the cholestanol backbone is a defining feature, influencing its molecular shape and its interactions with other chiral molecules and with polarized light.

Determining the absolute configuration of a chiral molecule is crucial. While X-ray diffraction can determine absolute stereochemistry, particularly with the inclusion of a heavy atom (anomalous dispersion), chiroptical methods are also exceptionally powerful. iucr.orgnih.gov

One of the most effective techniques is Exciton (B1674681) Coupled Circular Dichroism (ECCD). psu.edu This method is applicable when a molecule contains two or more chromophores (light-absorbing groups) positioned in a chiral arrangement. researchgate.net The benzoate group in this compound is an excellent chromophore. By introducing a second chromophore into the molecule, or by studying a dimer, the through-space electronic interactions (exciton coupling) between the chromophores produce a characteristic split Cotton effect (a bisignate, or two-branched, curve) in the circular dichroism (CD) spectrum. researchgate.net

The sign of this split CD curve (positive or negative) is directly related to the handedness of the twist between the electric transition dipole moments of the interacting chromophores. semanticscholar.org This allows for a non-empirical assignment of the absolute configuration of the stereocenters that dictate the chromophores' spatial arrangement. psu.eduresearchgate.net The benzoate chromophore has been extensively used in this method for the stereochemical analysis of steroids and other natural products. iucr.orgresearchgate.net

Table 2: Principles of Exciton Coupled Circular Dichroism (ECCD)

FeatureDescription
Requirement Two or more chromophores (e.g., benzoates) held in a chiral scaffold. researchgate.net
Phenomenon Through-space interaction of the chromophores' transition dipole moments. psu.edu
Observation A bisignate (two-branched) Cotton effect in the CD spectrum. researchgate.net
Interpretation The sign of the exciton couplet reveals the sense of twist (chirality) between the chromophores, allowing for absolute configuration assignment. semanticscholar.org

For example, in derivatives like (cholesteryl)benzoate-ethynylene oligomers, the chirality of the steroid moiety is directly responsible for the formation of higher-order structures. researchgate.net Theoretical calculations and experimental data show that these molecules organize into bilayers with a "back-to-back 'comb like' fashion," a direct consequence of the molecular shape dictated by the steroid's stereocenters. rsc.orgresearchgate.net The stereochemistry at the point of attachment of the benzoate group (the 3β position) ensures a specific spatial relationship between the steroid and the benzoate, which in turn influences the intermolecular interactions that drive the formation of these complex assemblies. acs.org The transfer of stereochemical information from the molecular level to the supramolecular level is a key principle in materials chemistry. mdpi.com

Comprehensive Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

Clustering-Triggered Emission (CTE) Behavior

There is no scientific literature available that describes or investigates the Clustering-Triggered Emission (CTE) behavior of Cholestanol (B8816890) benzoate (B1203000). This phenomenon, where non-conventional luminophores emit light upon aggregation, has not been reported for this compound.

Circularly Polarized Luminescence (CPL) Properties and Asymmetry Factors

No studies concerning the Circularly Polarized Luminescence (CPL) properties of Cholestanol benzoate were found. Consequently, data on its luminescence asymmetry factors (g_lum_) are non-existent in the reviewed literature. CPL activity is often associated with chiral molecules forming organized structures, but this has not been documented for this compound.

Excitation Wavelength Dependence and Low-Temperature Phosphorescence

Detailed investigations into the excitation wavelength dependence of fluorescence or phosphorescence for this compound are not present in the available scientific reports. Similarly, while an old biochemical journal mentions the liquid crystal properties of a substance believed to be this compound, it does not provide any data on low-temperature phosphorescence. archive.org

Elemental Analysis

While experimental elemental analysis data from a specific cited study for this compound is not available, the theoretical composition can be derived from its chemical formula.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percent (%)
CarbonC12.01134408.37482.86
HydrogenH1.0085252.41610.65
OxygenO15.999231.9986.50
Total 492.788 100.00

Note: This table is based on the theoretical calculation from the molecular formula (C34H52O2) and not from experimental results found in the search.

Liquid Crystalline Behavior and Mesophase Studies

Thermotropic Liquid Crystalline Phases

Cholestanol (B8816890) benzoate (B1203000) is a thermotropic liquid crystal, meaning its transitions between different phases are driven by changes in temperature. nipne.rowikipedia.orgscispace.com The initial discovery of liquid crystalline properties in a related compound, cholesteryl benzoate, by Friedrich Reinitzer in 1888, marked the beginning of a new field of scientific inquiry. wikipedia.orgwikipedia.orgchemeurope.comgithub.ioalternator.sciencetaylorandfrancis.com He observed that cholesteryl benzoate, when heated, first melted from a solid into a cloudy liquid at 145°C and then became a clear liquid at 178.5°C. wikipedia.orgchemeurope.comgithub.io This intermediate cloudy state was later identified as a liquid crystal phase. chemeurope.com Similar to its predecessor, cholestanol benzoate exhibits these unique intermediate states, known as mesophases, which possess properties of both liquids and solids. taylorandfrancis.com

Cholesteric (N*) Mesophases

The most prominent liquid crystal phase exhibited by this compound and its derivatives is the cholesteric, or chiral nematic (N*), phase. scispace.comchemeurope.comsmolecule.comresearchgate.net This phase is characterized by a helical arrangement of molecules. wikipedia.orgchemeurope.comsmolecule.com

In the cholesteric phase, the elongated molecules of this compound align themselves in a parallel fashion, similar to the nematic phase. However, due to the chiral nature of the cholesterol moiety, the direction of this alignment, known as the director, rotates progressively from one layer to the next, forming a helical superstructure. scispace.comrsc.org This helical arrangement is a defining characteristic of the cholesteric phase. yakhak.org The pitch of this helix, which is the distance over which the director completes a full 360° rotation, is a critical parameter that influences the optical properties of the material. The handedness of this helical structure in related cholesterol-based dimers has been investigated using techniques such as circular dichroism. tandfonline.com

A hallmark of the cholesteric phase is its ability to selectively reflect light, leading to the appearance of iridescent colors. alternator.science This phenomenon arises from the periodic nature of the helical structure, which acts as a one-dimensional photonic crystal. When the wavelength of incident light matches the pitch of the helix, the light is Bragg-reflected. The color of the reflected light is therefore dependent on the pitch of the helix, which in turn can be influenced by factors such as temperature. This property makes cholesteric liquid crystals like this compound valuable for applications such as thermometers and optical sensors. nipne.ro

Smectic Phases (SmA, SmC, SmC*)

In addition to the cholesteric phase, derivatives and mixtures containing this compound can also exhibit smectic phases, which are characterized by a higher degree of order. alternator.science In smectic phases, the molecules are not only orientationally ordered but also arranged in layers. alternator.science

Different types of smectic phases have been observed in related systems, including:

Smectic A (SmA): In this phase, the molecules are aligned perpendicular to the layer planes. alternator.sciencetandfonline.comrsc.org

Smectic C (SmC): Here, the molecules are tilted with respect to the layer planes. alternator.science

Chiral Smectic C (SmC*): If the molecules are chiral, as is the case with cholesterol derivatives, the tilt direction can precess from one layer to the next, forming a helical structure. tandfonline.comresearchgate.net

The formation of these smectic phases is often influenced by the length of terminal chains and spacers in the molecular structure. tandfonline.comresearchgate.net For instance, in some cholesterol-based dimers, longer spacers and terminal tails favor the formation of a twist grain boundary phase with SmC* slabs (TGBC*). tandfonline.comresearchgate.net In other non-symmetric dimers containing a cholesteryl benzoate group, a smectic A phase has been observed when the terminal alkoxy chain is longer than the flexible spacer. rsc.org

Blue Phases

Under specific conditions, typically within a very narrow temperature range between the cholesteric and isotropic liquid phases, this compound and its derivatives can form blue phases. rsc.orgrcin.org.pl These phases are highly ordered, three-dimensional cubic structures of defects within the cholesteric arrangement. rcin.org.pl Despite their name, they can reflect a range of colors depending on the lattice spacing. Three distinct blue phases (BPI, BPII, and BPIII) have been identified in various cholesterol-based systems. researchgate.netrcin.org.pl The formation of blue phases is a result of the system trying to minimize the energy of the twisted cholesteric structure in three dimensions. rcin.org.pl

Characterization Techniques for Mesomorphic Properties

A variety of experimental techniques are employed to identify and characterize the mesomorphic properties of this compound and related compounds.

TechniqueDescriptionApplications in this compound Studies
Polarized Optical Microscopy (POM) This technique uses polarized light to observe the unique textures and defects of different liquid crystal phases. psu.eduIdentification of mesophases (cholesteric, smectic, blue phases) based on their characteristic textures. rsc.orgrsc.orgpsu.edu
Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transition temperatures and enthalpies. wikipedia.orgpsu.eduDetection of melting points and clearing points, as well as transitions between different mesophases. wikipedia.orgrsc.orgpsu.eduresearchgate.net
X-ray Diffraction (XRD) XRD provides information about the molecular arrangement and layer spacing in the different mesophases. rsc.orgCorroboration of the structure of mesophases, such as determining the layer spacing in smectic phases. tandfonline.comrsc.orgresearchgate.net
Dielectric Spectroscopy This method measures the dielectric properties of a material as a function of frequency, providing insights into molecular dynamics and orientation. nipne.roStudying molecular orientation polarization and rotational relaxation in cholesterol derivatives. nipne.ro
Viscometry The study of the flow behavior of the liquid crystal phases reveals information about their viscosity and internal structure. capes.gov.braip.orgCharacterizing the high and shear-dependent viscosities of cholesteric mesophases. aip.org
Circular Dichroism (CD) CD spectroscopy is used to determine the handedness of the helical superstructure in chiral phases.Probing the handedness of the helicoidal structure in the N* phase of related cholesterol-based dimers. tandfonline.com

These techniques, often used in combination, provide a comprehensive understanding of the rich and complex liquid crystalline behavior of this compound.

Polarizing Optical Microscopy (POM)

Polarizing Optical Microscopy (POM) is a fundamental technique for the qualitative identification of liquid crystalline phases. microscopyu.com It utilizes polarized light to enhance the contrast of birefringent materials, such as liquid crystals, which possess anisotropic optical properties. microscopyu.comnasa.gov Anisotropic materials split light rays into two orthogonal components, and POM exploits the interference of these rays to reveal information about the material's structure and composition. microscopyu.com

When a liquid crystal sample is placed between two crossed polarizers, its unique molecular arrangement for a given mesophase will produce a characteristic texture. nasa.gov For instance, upon cooling from the isotropic liquid state, cholesteryl benzoate forms micron-sized droplets that display these textures. researchgate.net The chiral nematic (N*) or cholesteric phase, common to many cholesterol derivatives, often exhibits a "focal conic" or "oily streak" texture. researchgate.net By observing the sample while heating and cooling, typically on a hot stage, researchers can identify the temperatures at which transitions between different mesophases (e.g., crystalline to smectic, smectic to nematic, nematic to isotropic) occur. hgu.jp For example, polarized optical micrographs of cholesteryl benzoate taken during cooling from its isotropic phase show the development of these characteristic liquid crystal textures at specific temperatures. researchgate.netresearchgate.net This method is invaluable for constructing a preliminary phase diagram of a liquid crystalline material.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a quantitative thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. researchgate.net For liquid crystals like this compound derivatives, DSC provides precise temperatures and enthalpy values (ΔH) for transitions such as melting (crystal to liquid crystal), clearing (liquid crystal to isotropic liquid), and transitions between different liquid crystal phases (e.g., smectic to nematic). hgu.jpnih.gov

A typical DSC thermogram for a cholesterol ester shows distinct peaks corresponding to these transitions during heating and cooling cycles. researchgate.net For example, studies on cholesteryl benzoate show clear endothermic peaks on heating that correspond to melting and clearing points. researchgate.netresearchgate.net The technique is sensitive enough to characterize the phase behavior of mixtures of cholesterol esters, such as those containing cholesteryl benzoate and cholesteryl butyrate, and to study how their phase transitions are influenced by external conditions. nih.gov The data obtained from DSC is crucial for confirming the transition temperatures observed via POM and for understanding the thermodynamic stability of the various phases. researchgate.net

Below is a representative data table illustrating the kind of information obtained from DSC analysis for cholesterol ester derivatives.

Compound SystemTransitionTemperature (°C)Enthalpy (J/g)Reference
Cholesteryl Benzoate (Heating)Melting (Cr → N)145- wikipedia.orggithub.io
Clearing (N → Iso)178.5- wikipedia.orggithub.io
Cholesteryl-o-Carborane Dyad (M2, Cooling)Iso → N120.30.8 mdpi.com
N → Cr90.410.9 mdpi.com
Cholesteryl-o-Carborane Dyad (M3, Heating)Cr → N129.223.4 mdpi.com
N → Iso132.80.9 mdpi.com

Note: N denotes the chiral nematic phase, Cr denotes the crystalline solid state, and Iso denotes the isotropic liquid state. Data for carborane dyads are included to illustrate how molecular modification affects transition properties.*

X-ray Diffraction (XRD) for Mesophase Identification

X-ray Diffraction (XRD) is a powerful technique used to probe the molecular arrangement within liquid crystalline phases. nih.govnasa.gov By analyzing the diffraction pattern of X-rays passing through a sample, researchers can determine the type and dimensions of the molecular order. In mesophases, XRD patterns can distinguish between the less-ordered nematic phase, which shows only diffuse scattering, and the more-ordered smectic phases, which exhibit one or more sharp, low-angle diffraction peaks indicative of a layered structure. hgu.jpresearchgate.net

For smectic phases, the position of the low-angle peak (at an angle 2θ) can be used to calculate the smectic layer spacing (d), which provides insight into the arrangement of molecules within the layers (e.g., tilted as in Smectic C or orthogonal as in Smectic A). hgu.jp For example, XRD studies on (cholesteryl)benzoate-ethynylene oligomers revealed a first-order peak indicative of a lamellar (layered) order with a distance of 4.3 nm, suggesting a bilayer organization where cholesteryl chains are arranged in a back-to-back fashion. researchgate.net Similarly, XRD analysis of cholesteryl 4-(benzoylamino)benzoate derivatives confirmed the presence of a chiral smectic C (SmC*) phase and was used to determine the layer spacings. hgu.jp These structural details are essential for corroborating the phase assignments made by POM and for building a complete picture of the mesomorphic behavior. tandfonline.com

CompoundMesophaseTemperature (°C)2θ (°)Layer Spacing (d) (Å)Molecular Length (l) (Å)d/l RatioReference
Cholesteryl 4-(4'-decyloxybenzoylamino)benzoate (3a_10)SmC--30.141.00.73 hgu.jp
Cholesteryl 4-(4'-tetradecyloxybenzoylamino)benzoate (3a_14)SmC2302.9030.544.00.69 hgu.jp
(Cholesteryl)benzoate-ethynylene TrimerSmectic A (disordered)-2.0543.0~21.5 (monomer)~2.0 (bilayer) researchgate.net

Note: The d/l ratio provides information about the molecular tilt within the smectic layers. A ratio of ~2 for the ethynylene trimer suggests a bilayer structure.

Structure-Mesomorphic Property Relationships

The relationship between molecular structure and the resulting liquid crystalline (mesomorphic) properties is a central theme in the study of materials like this compound. The stability, temperature range, and type of mesophase exhibited are highly dependent on the molecule's geometry, polarity, and intermolecular interactions. nih.gov Even minor alterations to the chemical structure can significantly impact the mesomorphic behavior. nih.govtandfonline.com

Influence of Molecular Structure and Synthesis Conditions on Liquid Crystalline Behavior

Modifications to the molecular structure can tune the mesomorphic properties. For instance, in a study of cholesteryl-o-carborane dyads, the introduction of different substituents on the carborane cluster modulated the liquid crystal behavior, with some derivatives showing an enantiotropic (stable on heating and cooling) nematic phase while others showed a monotropic (stable only on cooling) phase or no mesophase at all. mdpi.com The synthesis conditions can also play a role; for example, the solid phase of cholesteryl benzoate formed from a melt can be structurally different from that grown from a solution, which can affect its melting behavior. nasa.gov The polarity of different parts of the molecule, which influences dipole-dipole interactions and the potential for hydrogen bonding, is also a fundamental factor that impacts mesophase stability. nih.govmdpi.com

Effect of Flexible Spacer Length in Dimeric and Polymeric Systems

In dimeric and polymeric liquid crystals, a flexible spacer (often an alkyl or oxyalkylene chain) is used to connect two or more rigid mesogenic units, such as those based on this compound. mdpi.com The length and parity (odd or even number of atoms) of this spacer have a profound effect on the resulting mesomorphic properties by decoupling the motions of the mesogenic units, which allows them to self-organize more freely. mdpi.comtandfonline.com

Studies on non-symmetric dimers linking a cholesterol unit to another mesogenic core have shown that both the spacer length and the terminal chain length direct the type of mesophase formed. tandfonline.com A well-known "odd-even" effect is often observed, where dimers with an odd-numbered spacer may favor different phases (e.g., nematic and blue phases) compared to those with an even-numbered spacer, which might stabilize smectic or twist grain boundary phases. tandfonline.comacs.org For instance, in one study, dimers with an odd-parity spacer exhibited blue phases and a smectic A phase, while those with an even-membered spacer stabilized chiral smectic C or twist grain boundary phases. tandfonline.com In polymer systems, the spacer length is a key parameter that controls phase transition temperatures and the stability of the chiral nematic (N*) phase. mdpi.com

System TypeSpacer/Chain VariationObserved Effect on MesophaseReference
Nonsymmetric DimerOdd-parity spacer (e.g., 3, 5 atoms)Favors Blue Phase (BP) and Smectic A (SmA) tandfonline.com
Nonsymmetric DimerEven-parity spacer (e.g., 4, 6 atoms)Stabilizes Chiral Smectic C (SmC) or Twist Grain Boundary (TGB) phases tandfonline.com
Nonsymmetric DimerIncreasing spacer and terminal tail lengthFavors the formation of the TGBC phase tandfonline.com
Fluorescent DimerIncreasing terminal chain lengthEnhances chiral nematic phase stability, decreases smectic phase stability tandfonline.comacs.org

Studies on Frustrated Phases and Self-Assembly Mechanisms

The inherent chirality of the cholestanol and cholesterol backbone can lead to the formation of "frustrated phases" such as Blue Phases (BPs) and Twist Grain Boundary (TGB) phases. tandfonline.comresearchgate.net These complex structures arise from a competition between the tendency of chiral molecules to form a helical twist on a local scale and the energetic cost of forming defects (disclination lines) over larger volumes. acs.org Frustrated phases typically appear in a narrow temperature range between the chiral nematic and isotropic liquid phases. tandfonline.com

The occurrence of a blue phase is an indicator of high chirality, where the helical pitch of the chiral nematic phase is sufficiently short. acs.org The molecular structure plays a key role; introducing bent-core units into cholesterol-based dimers has been shown to enhance molecular biaxiality and chirality, promoting the formation of BPs and TGB phases. acs.orgresearchgate.net These molecules undergo self-assembly, a process driven by weak intermolecular forces, to form these complex, ordered structures. tandfonline.comnih.gov For example, some cholesterol-based systems can self-assemble into helical lamellar superstructures. researchgate.net Understanding these self-assembly mechanisms is crucial for designing new materials with unique optical properties. mdpi.com

Cholesteryl Ester-Based Liquid Crystal Polymers

Liquid crystal polymers based on cholesteryl and other steroid esters represent a significant class of materials that merge the anisotropic properties of liquid crystals with the mechanical characteristics of polymers. openaccessjournals.com These systems typically feature a flexible polymer backbone to which rigid, chiral steroid-based mesogens are attached as side chains. nih.gov The inherent chirality and rigidity of the steroid nucleus, derived from compounds like cholesterol or its saturated analogue cholestanol, are fundamental to the formation of chiral liquid crystalline phases. mdpi.com While cholesterol derivatives are the most extensively studied, other sterols are utilized to modulate liquid crystalline behavior. mdpi.comwhiterose.ac.uk The ester linkage, such as in this compound or cholesteryl benzoate, provides a common and effective method for incorporating the mesogen into a polymerizable monomer. mdpi.comwikipedia.org The discovery that cholesteryl benzoate itself exhibits liquid crystalline properties was a foundational moment in the field. mdpi.comwikipedia.org In polymeric systems, these mesogenic side chains self-assemble into ordered structures, leading to unique optical and physical properties. mdpi.comnih.gov

Synthesis and Self-Assembly in Polymer Liquid Crystals

The creation of functional liquid crystal polymers (LCPs) from steroid-based esters involves a multi-step process, beginning with monomer synthesis followed by controlled polymerization and subsequent self-assembly into ordered mesophases.

Synthesis

The predominant architecture for these materials is the side-chain liquid crystal polymer (SCLCP), where the steroid mesogen is tethered to a polymer backbone. nih.gov A crucial design element, introduced by Finkelmann and Ringsdorf, is the flexible spacer—typically an alkylene chain—that connects the mesogen to the backbone. openaccessjournals.comopenaccessjournals.com This spacer decouples the motion of the rigid mesogen from the more random motion of the polymer main chain, allowing the mesogens to self-organize into a liquid crystalline phase. openaccessjournals.commdpi.com

The synthesis generally proceeds via two main stages:

Monomer Synthesis: The steroid, such as cholesterol or cholestanol, is functionalized to create a polymerizable monomer. A common method is the esterification of the 3β-hydroxyl group of the steroid with a molecule containing a polymerizable functional group, like an acrylate, methacrylate (B99206), or vinyl group, and a flexible spacer. nih.govmdpi.com For instance, cholesteryl methacrylate can be prepared through the esterification of cholesterol with methacryloyl chloride. mdpi.com

Polymerization: Various polymerization techniques are employed to construct the final polymer.

Free-Radical Polymerization: A straightforward and widely used method for polymerizing acrylic and methacrylic monomers. openaccessjournals.commdpi.com

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over molecular weight and polydispersity, which are critical for predictable self-assembly. mdpi.com

Hydrosilylation: This method is used to graft vinyl-functionalized steroid mesogens onto a pre-existing polysiloxane backbone. The high flexibility of the Si-O backbone of polysiloxanes results in polymers with very low glass transition temperatures (Tg). nih.govmdpi.com

The choice of polymer backbone and the length of the flexible spacer are critical variables that are systematically altered to control the final properties of the LCP. nih.govmdpi.com

Polymer BackboneMonomer(s)Polymerization MethodReference(s)
PolymethacrylateCholesteryl methacrylateFree-Radical Polymerization mdpi.com
PolysiloxaneCholesteryl 4-allyloxybenzoateHydrosilylation nih.gov
PolynorborneneNorbornene with cholesterol ester side chainRing-Opening Metathesis Polymerization (ROMP) mdpi.com
PolycarbonateCyclic carbonate with cholesterol side groupRing-Opening Polymerization rsc.org

Self-Assembly

Once synthesized, steroid-based LCPs self-assemble into various liquid crystalline mesophases, primarily smectic and chiral nematic (cholesteric) phases. mdpi.commdpi.com

Smectic Phases: Homopolymers bearing steroid side-chains, such as those based on cholesterol esters, have a strong tendency to form layered smectic phases, most commonly the smectic A (SmA) phase. mdpi.comtandfonline.com This is attributed to the strong intermolecular interactions and efficient packing of the flat, rigid steroid groups. The arrangement within these layers can vary with spacer length, leading to single-layer packing with interdigitated mesogens or bilayer packing. mdpi.comrsc.org

Cholesteric Phases: While the monomers often exhibit a cholesteric (N*) phase, this is frequently suppressed in the corresponding homopolymers in favor of more ordered smectic structures. mdpi.comrsc.org However, the cholesteric phase can be promoted in polymers through copolymerization. By incorporating non-chiral nematic mesogens or specific chiral non-mesogenic units into the polymer chain, the strong smectic ordering can be disrupted, allowing the chiral nature of the steroid to induce a helical, cholesteric structure. mdpi.com For example, copolymers of a cholesterol-containing monomer and a nematic monomer have been shown to exhibit cholesteric and even blue phases. tandfonline.com

Structure-Property Relationships in Steroid-Based Polymer Systems

The liquid crystalline behavior of steroid-based polymers is a direct consequence of their molecular architecture. The interplay between the polymer backbone, flexible spacer, and the precise structure of the steroid mesogen dictates the resulting mesophase type, transition temperatures, and optical properties. openaccessjournals.comresearchgate.net

Polymer Backbone: The flexibility of the main chain significantly influences the thermal properties of the LCP. Highly flexible backbones like polysiloxane lead to low glass transition temperatures (Tg), allowing for liquid crystalline behavior at or near room temperature. nih.gov In contrast, more rigid backbones such as polymethacrylates result in higher Tgs. mdpi.com

Flexible Spacer: The length of the alkylene spacer is a critical parameter for tuning mesophase behavior. It not only decouples the mesogen from the backbone but also influences the degree of order. mdpi.com Longer spacers can provide the mesogens with greater orientational freedom, which can stabilize the mesophase and affect transition temperatures. rsc.orgtandfonline.com In some systems, increasing spacer length leads to a decrease in the glass transition and isotropic transition temperatures. rsc.org

Mesogen Structure (Cholesterol vs. Cholestanol): The structure of the steroid core is paramount. A key difference exists between cholesterol and its saturated analogue, cholestanol. Cholesterol contains a double bond between carbons 5 and 6 (C5=C6), which imparts a degree of planarity and rigidity to the A/B steroid ring system. Cholestanol lacks this double bond, resulting in a saturated, non-planar junction between the A and B rings. This structural change from a semi-rigid, unsaturated core to a more flexible, saturated one is expected to have significant consequences:

Packing Efficiency: The loss of planarity in the cholestanol core would likely hinder the efficient side-by-side packing that characterizes highly ordered smectic phases in cholesterol-based polymers.

Phase Type: The reduced tendency for strong layering might make the formation of a chiral nematic (cholesteric) phase more favorable over a smectic phase in polymers based on cholestanol esters.

Copolymerization: A powerful strategy for tuning properties is the synthesis of copolymers. By randomly incorporating different side chains onto the polymer backbone, the mesophase can be precisely controlled. For example, copolymerizing a chiral cholesterol-based monomer with a non-chiral nematic monomer can dilute the strong smectogenic interactions of the cholesterol units, leading to a transition from a smectic to a cholesteric phase. mdpi.com Further increasing the non-chiral component can shorten the helical pitch of the cholesteric phase. tandfonline.com

Polymer SystemKey Structural FeatureObserved Mesophase(s)Effect on PropertiesReference(s)
Poly(cholesteryl-ω-acryloyloxyalkanoates)Varying alkylene spacer lengthSmectic ASpacer length influences thermal stability and mesophase structure. tandfonline.com
Polysiloxane-cholesterol copolymersCopolymerization with non-chiral nematic monomersSmectic -> Cholesteric -> Blue PhaseIncreasing non-chiral component disrupts smectic order, induces cholesteric phase, and can lead to blue phases. mdpi.comtandfonline.com
Polycarbonate-cholesterol copolymersVarying spacer lengthSmectic A (polymers), Cholesteric (monomers)Polymerization induces a more ordered (smectic) phase than seen in the monomers. Longer spacers decrease Tg and clearing temperature. rsc.org
Linear vs. Cyclic cholesterol-bearing polymersPolymer topology (linear vs. cyclic)Smectic A, Smectic CCyclic topology leads to slightly lower transition temperatures and can favor the SmC phase for long spacers compared to linear analogues. rsc.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is a method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is used to calculate various molecular properties, including energies, molecular structures, and vibrational frequencies. For cholestanol (B8816890) benzoate (B1203000), DFT would be the primary tool for understanding its fundamental electronic characteristics.

Simulation of Luminescence Mechanisms

While specific studies on the luminescence of cholestanol benzoate are not available, research on the closely related compound cholesteryl benzoate demonstrates how these mechanisms can be simulated. A 2022 study in The Journal of Physical Chemistry C investigated the photophysical properties of cholesteryl benzoate, which exhibits clustering-triggered emission. wikipedia.org Theoretical calculations, likely employing Time-Dependent DFT (TD-DFT), were used to simulate the luminescence mechanism. wikipedia.org

Such simulations typically involve:

Geometry Optimization: Calculating the lowest energy structure of the molecule in its ground state (S₀) and first excited singlet (S₁) and triplet (T₁) states.

Energy Calculations: Determining the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the singlet-triplet energy gap (ΔE_ST). A small ΔE_ST is a key indicator for materials exhibiting thermally activated delayed fluorescence (TADF).

Transition Analysis: Simulating the electronic transitions between different states to understand the nature of the emission (fluorescence, phosphorescence) and the factors that influence its efficiency.

For this compound, such simulations would clarify how the saturation of the B-ring in the cholestanol moiety (compared to the double bond in cholesterol) affects the electronic structure and potential luminescent properties of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, coupling constants)

DFT is a highly effective method for predicting spectroscopic parameters, which is crucial for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, is commonly employed to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants.

A detailed study on cholesteryl benzoate successfully assigned its complete ¹H NMR spectrum by comparing experimental data with values calculated using specialized software. nih.gov This process generally involves:

Performing a conformational search to identify the lowest energy conformers of the molecule.

Optimizing the geometry of each significant conformer using a selected DFT functional and basis set.

Calculating the NMR shielding tensors for each atom using the GIAO method.

Converting the calculated shielding tensors into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

Excellent correlations are often achieved between DFT-calculated and experimental NMR data, making it a powerful tool for confirming molecular structures and assigning complex spectra. nih.gov

Table 1: General Workflow for NMR Chemical Shift Prediction

Step Description Computational Method
1 Conformational Search Molecular Mechanics or semi-empirical methods
2 Geometry Optimization DFT (e.g., B3LYP/6-31G(d))
3 Shielding Tensor Calculation DFT with GIAO method (e.g., WP04/6-311++G(2d,p))

Conformational Analysis and Energy Landscape Mapping

The biological function and physical properties of a flexible molecule like this compound are dictated by its three-dimensional shape or conformation. Computational methods can be used to perform a thorough conformational analysis to identify stable conformers and map the potential energy surface.

The process involves:

Searching Conformational Space: Using algorithms to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each generated conformation to find the nearest local energy minimum.

Calculating Relative Energies: Using high-level DFT calculations to determine the relative stability of each conformer. The resulting energy differences can be used to calculate the Boltzmann population of each conformer at a given temperature.

For the related cholesteryl benzoate , a single crystal X-ray diffraction study revealed that the side chain adopts an extended conformation in the solid state. nih.gov A full computational conformational analysis in the gas phase or in solution would reveal whether other conformations (e.g., folded) are also energetically accessible, providing a complete map of the molecule's flexibility.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. While quantum calculations are often limited to single molecules or small clusters in a static state, MD simulations can model the behavior of large systems (e.g., a molecule in a solvent, in a lipid bilayer, or in a crystal) and their dynamic evolution.

No specific MD simulations of this compound are currently published. However, extensive simulations have been performed on cholesterol in various environments, such as different solvents and model membranes. nih.govresearchgate.net These studies provide a blueprint for how this compound could be investigated. An MD simulation of this compound would involve:

System Setup: Placing the this compound molecule(s) in a simulation box, often with solvent molecules or within a larger assembly like a membrane.

Force Field Application: Assigning a force field (a set of parameters and equations that describes the potential energy of the system) to all atoms.

Simulation Run: Solving Newton's equations of motion for the system, which propagates the positions and velocities of all atoms over time, typically in femtosecond steps.

Trajectory Analysis: Analyzing the resulting trajectory to extract information about dynamic processes, structural changes, and interactions with the environment.

Such simulations could reveal how this compound molecules pack together, their orientation and dynamics within a cell membrane, and their interactions with solvents or other biomolecules.

Polymorph Energy Calculations and Nucleation Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have significantly different physical properties. Computational methods are crucial for predicting possible polymorphs and understanding the factors that govern their formation (nucleation).

A comprehensive computational study on cholesterol monohydrate also provided significant insights into the related cholestanol dihydrate . nih.goviucc.ac.ilchemrxiv.orgresearchgate.net The study used dispersion-augmented DFT to:

Calculate Lattice Energies: Determine the relative energies of different known or predicted crystal packing arrangements. The small energy differences between polymorphs often indicate that their formation is influenced by kinetic and environmental factors. nih.gov

Model Crystal Structures: Optimize the unit cell parameters and atomic positions for different polymorphs, which can then be compared with experimental X-ray diffraction data.

Investigate Nucleation: Propose models for how molecules assemble to form a crystal nucleus. For example, studies have explored how cholesterol esters might act as a nucleating agent for cholesterol crystallization. chemrxiv.org

These computational approaches could be applied to this compound to predict its likely crystal structures and understand its crystallization behavior.

Analysis of Intermolecular Hydrogen-Bonded Networks

Hydrogen bonds are critical in determining the structure of molecular crystals. This compound itself lacks a hydrogen bond donor (like an -OH or -NH group), so it cannot form hydrogen-bonded networks on its own. However, it can act as a hydrogen bond acceptor via the oxygen atoms of its ester group.

In hydrated crystal forms, such as the cholestanol dihydrate system that has been computationally modeled, intricate hydrogen-bonded networks are formed between the sterol's hydroxyl group (in cholestanol) and water molecules. nih.goviucc.ac.il DFT calculations are used to analyze these networks by:

Identifying H-bonds: Based on geometric criteria (donor-acceptor distance and angle).

Calculating Interaction Energies: Quantifying the strength of the hydrogen bonds.

Analyzing Network Topology: Describing the patterns of connectivity, such as the formation of rings and chains, which define the crystal's superstructure. researchgate.net

For this compound, this type of analysis would be relevant if studying its interaction with protic solvents or its behavior in a hydrated environment.

Theoretical Modeling of this compound: Epitaxial Binding and Crystal Growth Unexplored

Despite the significance of computational chemistry and theoretical modeling in understanding and predicting the crystalline behavior of organic molecules, a thorough review of available scientific literature reveals a notable absence of specific theoretical models detailing the epitaxial binding and crystal growth of this compound.

While extensive research exists on the crystal structure, molecular modeling, and liquid crystal properties of the closely related compound, cholesteryl benzoate, and other cholesterol derivatives, specific computational studies focused on this compound are not readily found in the public domain. chemeurope.comwikipedia.orgresearchgate.netresearchgate.netiucr.orghgu.jp

Computational approaches, such as molecular dynamics and Monte Carlo simulations, are powerful tools for elucidating the mechanisms of crystal nucleation and growth at the molecular level. These methods can provide insights into intermolecular interactions, solvent effects, and the prediction of crystal morphology. mdpi.comresearchgate.net For many steroidal compounds, theoretical models have been successfully employed to understand their packing arrangements and predict crystal habits. iucr.orgmdpi.comnih.gov

However, the specific application of these theoretical frameworks to this compound remains an open area of scientific inquiry. Consequently, data tables detailing calculated binding energies, interfacial energies, or predicted polymorphic forms for the epitaxial growth of this compound are not available. The scientific community has yet to publish detailed research findings that would populate such a discussion.

The study of cholesterol and its esters is a mature field, yet the specific focus on the saturated sterol, cholestanol, in the form of its benzoate ester, appears to be a niche that has not been extensively explored through theoretical and computational lenses. cymitquimica.comfrontiersin.orgnih.gov Therefore, a detailed, data-rich analysis as requested, focusing solely on theoretical models for the epitaxial binding and crystal growth of this compound, cannot be provided at this time.

Biochemical and Metabolic Considerations of Cholestanol and Benzoate Moieties

In Vitro Metabolic Pathways of Cholestanol (B8816890) (relevant to sterol biochemistry)

Cholestanol, a 5α-saturated derivative of cholesterol, is a sterol present in small amounts in healthy individuals but accumulates in the metabolic disorder cerebrotendinous xanthomatosis (CTX). creative-proteomics.comnih.gov Its metabolism is closely linked to that of cholesterol and involves several key enzymatic steps, primarily studied in the context of bile acid synthesis.

The initial steps in the catabolism of cholestanol involve hydroxylation reactions catalyzed by cytochrome P450 enzymes. These transformations are critical for increasing the water solubility of the sterol, preparing it for further metabolism and elimination.

Under normal physiological conditions, the metabolism of both cholesterol and cholestanol is initiated by hydroxylases. researchgate.netmdpi.com Key enzymes in this process include:

Sterol 27-hydroxylase (CYP27A1): This mitochondrial enzyme has a broad substrate specificity and is ubiquitously distributed throughout body tissues. researchgate.netmdpi.com It plays a crucial role in the alternative pathway of bile acid synthesis by hydroxylating the sterol side chain. mdpi.com

24-hydroxylase (CYP46A1): This enzyme is predominantly found in the central nervous system and is vital for cholesterol turnover in the brain. researchgate.netmdpi.com It also acts on cholestanol, producing oxysterols that can cross the blood-brain barrier for subsequent processing in the liver. researchgate.netmdpi.com

The products of these initial hydroxylations are oxysterols, such as 27-hydroxycholesterol, which are key intermediates in the pathway leading to bile acid synthesis. researchgate.netmdpi.com In the case of cholestanol, these enzymatic actions lead to the formation of bile acids such as allocholic acid and allochenodeoxycholic acid. nih.gov

A critical distinction lies in their impact on cholesterol biosynthesis. Cholesterol synthesis is tightly regulated by a negative feedback mechanism where high levels of cholesterol inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the pathway. nih.govcusabio.com In stark contrast, in vitro and in vivo studies have demonstrated that cholestanol does not exert this same feedback inhibition. nih.gov In fact, feeding studies in rats have shown that a cholestanol-supplemented diet leads to a significant increase in hepatic HMG-CoA reductase activity. nih.gov This lack of feedback control, despite the structural similarity between the two sterols, is a key differentiating feature of their metabolic roles.

The primary pathways for cholesterol biosynthesis from lanosterol (B1674476) are the Bloch and the Kandutsch-Russell (K-R) pathways, which differ in the timing of the reduction of the C24 double bond. elifesciences.org Cholestanol is the 5α-saturated analog of cholesterol, and its formation is intrinsically linked to these pathways. mdpi.com

Table 1: Key Enzymes in Cholestanol Metabolism

Enzyme Name Location Function in Sterol Metabolism Citation
CYP27A1 Sterol 27-hydroxylase Mitochondria (ubiquitous) Initiates the alternative pathway of bile acid synthesis by hydroxylating the sterol side chain. researchgate.netmdpi.com
CYP46A1 24-hydroxylase Central Nervous System Crucial for sterol turnover in the brain; produces oxysterols that can be eliminated from the brain. researchgate.netmdpi.com
HMGCR HMG-CoA Reductase Endoplasmic Reticulum Rate-limiting enzyme in cholesterol biosynthesis; its activity is not inhibited by cholestanol. nih.gov

In Vitro Biochemical Metabolism of Benzoate (B1203000) (relevant to aromatic compound biochemistry)

The metabolism of benzoate has been extensively studied, particularly in microorganisms, where it serves as a model for the breakdown of aromatic compounds. The central strategy, especially under anaerobic conditions, involves the activation of benzoate to a thioester, followed by reductive dearomatization and hydrolytic ring cleavage. oup.comoup.com

The first committed step in most benzoate metabolic pathways is its activation to benzoyl-coenzyme A (benzoyl-CoA). nih.govfrontiersin.org This reaction is catalyzed by benzoate-CoA ligase and requires ATP. nih.govd-nb.info

Benzoate + CoA + ATP → Benzoyl-CoA + AMP + Pyrophosphate nih.gov

Once formed, benzoyl-CoA is the central intermediate that enters various degradation pathways depending on the organism and the presence of oxygen. oup.comoup.com

Anaerobic Pathway: In denitrifying, phototrophic, and fermenting bacteria, the aromaticity of benzoyl-CoA is broken by reduction. oup.comoup.com The key enzyme, benzoyl-CoA reductase, catalyzes a two-electron reduction of the aromatic ring, a process that requires ATP. oup.com The resulting cyclic dienoyl-CoA is then further metabolized through a series of hydration, dehydrogenation, and hydrolytic ring-opening reactions, which resemble the β-oxidation pathway for fatty acids. oup.comd-nb.info The ultimate products are typically acetyl-CoA and CO2. oup.com

Aerobic Pathway: Under aerobic conditions, some bacteria utilize a CoA-dependent epoxide pathway. nih.gov Here, benzoyl-CoA is first oxidized by a benzoyl-CoA oxygenase to form an epoxide, which is then hydrolyzed and further oxidized to intermediates that can enter central metabolism. nih.govnih.gov

The enzymes of the benzoate metabolic pathways have been characterized in several microorganisms, such as Thauera aromatica and Azoarcus evansii. oup.comnih.gov

Benzoate-CoA Ligase (E.C. 6.2.1.25): This enzyme, also known as benzoate-CoA synthetase, activates benzoate to its CoA thioester. nih.govnih.gov It is a member of the adenylate-forming enzyme superfamily. frontiersin.org Different isoenzymes may exist for aerobic and anaerobic pathways within the same organism. nih.gov

Benzoyl-CoA Reductase: This is the key enzyme of the anaerobic pathway, responsible for breaking the aromaticity of the ring. oup.comresearchgate.net It is typically an iron-sulfur protein that uses a low-potential ferredoxin as an electron donor and couples the reduction to the hydrolysis of ATP. oup.com

Following ring reduction, a series of enzymes including hydratases, dehydrogenases, and hydrolases act sequentially to open the ring and degrade the aliphatic chain. oup.comresearchgate.net For instance, in T. aromatica, the pathway involves cyclohex-1,5-diene-1-carboxy-CoA hydratase and 6-hydroxycyclohex-1-ene-1-carboxy-CoA dehydrogenase. oup.com

Table 2: Key Enzymes in Benzoate Metabolism (Primarily Microbial)

Enzyme Name Function Pathway Citation
Benzoate-CoA ligase Benzoate-CoA synthetase Activates benzoate to benzoyl-CoA using ATP. Aerobic & Anaerobic nih.govfrontiersin.org
Benzoyl-CoA reductase - Catalyzes the ATP-dependent reduction of the aromatic ring of benzoyl-CoA. Anaerobic oup.comresearchgate.net
Cyclic dienoyl-CoA hydratase - Hydrates the cyclic diene product of the reductase. Anaerobic oup.com
β-hydroxyacyl-CoA dehydrogenase - Oxidizes the hydroxyl group introduced by the hydratase. Anaerobic oup.com
Ring Hydrolase - Catalyzes the hydrolytic cleavage of the non-aromatic ring. Anaerobic oup.com
Benzoyl-CoA oxygenase - Catalyzes the epoxidation of the aromatic ring. Aerobic nih.govnih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Cholestanol (B8816890) Benzoate-Based Materials with Tunable Properties

The future of cholestanol benzoate (B1203000) in materials science lies in the rational design of novel derivatives with precisely controlled, or "tunable," properties. The primary focus of this research is the manipulation of its liquid crystalline behavior, including the temperatures at which phase transitions occur and the nature of the mesophases themselves.

Research has demonstrated that the transition temperatures and mesogenic character of steroid-based compounds are highly sensitive to their molecular structure. tandfonline.com For cholestanol derivatives, modifications to the ester group or the steroid core can significantly alter the clearing point (the temperature at which the material becomes an isotropic liquid). For instance, comparisons between cholestanol and cholesterol-based esters show that the absence of the C5-C6 double bond in the cholestanol core typically results in lower clearing points. tandfonline.com This fundamental understanding allows scientists to fine-tune the operational temperature range of these materials.

Future development will likely involve several key strategies:

Modification of the Benzoate Moiety: Introducing various substituents (e.g., alkoxy chains, halogens, nitro groups) onto the phenyl ring of the benzoate group can alter the molecule's polarity, polarizability, and shape. These changes directly influence intermolecular interactions, thereby modifying the stability and characteristics of the liquid crystal phases. For example, longer alkyl chains often lead to different smectic or nematic phases.

Synthesis of Dimesogenic and Oligomeric Structures: A highly promising direction is the synthesis of molecules containing two or more cholestanol benzoate units linked by flexible spacers (dimers, trimers, or oligomers). tandfonline.comtandfonline.com The length and parity (odd or even number of atoms) of the spacer have a profound effect on the resulting mesophases, often leading to the formation of complex and technologically valuable phases like the Twist Grain Boundary (TGB) and Blue Phases. tandfonline.comresearchgate.net These "frustrated phases" are of great interest for advanced optical applications.

Polymerization: Incorporating the this compound moiety as a side chain on a polymer backbone (e.g., acrylate, siloxane, or norbornene) creates side-chain liquid crystalline polymers (SCLCPs). mdpi.com This approach combines the unique optical properties of the liquid crystal with the mechanical robustness and processability of polymers, opening the door to creating durable films, fibers, and coatings with tunable optical responses. mdpi.com

Table 1: Effect of Steroid Core and Substituents on Liquid Crystal Clearing Points (°C)

Aryl Group (in Ester)Cholesterol Derivative Clearing Point (°C)Cholestanol Derivative Clearing Point (°C)Reference
4-Butyloxyphenyl228213 tandfonline.com
4-(But-3-en-1-yloxy)phenyl211196 tandfonline.com

Exploration of New Applications in Specialized Fields

While direct clinical applications are excluded, the unique properties of this compound and its derivatives make them candidates for a range of specialized, high-tech fields. The exploration of these applications is a key driver for ongoing research.

Advanced Display Technologies: The foundational application for liquid crystals is in displays. chemeurope.com Novel this compound materials could be used to create specialized displays, such as those that operate in different temperature regimes or require the specific helical structures of cholesteric liquid crystals for color generation or bistability. Polymer Dispersed Liquid Crystals (PDLCs), where droplets of a liquid crystal like this compound are embedded in a polymer matrix, are another area of interest for smart windows and flexible displays. smolecule.comlookchem.com

Photonics and Tunable Lasers: The helical structure of cholesteric liquid crystals, including those formed by this compound, allows them to act as one-dimensional photonic crystals. mdpi.com They can selectively reflect light of a specific wavelength and circular polarization. This property can be harnessed to create tunable mirrorless lasers, where the liquid crystal itself acts as the resonant cavity. smolecule.comexaly.com By altering the pitch of the helix (e.g., via temperature or an electric field), the laser's output wavelength can be tuned.

Structure-Directing Agents in Nanotechnology: The self-assembling nature of liquid crystals can be used to template the growth of other materials. This compound could act as a "structure-directing agent" to organize nanoparticles or grow inorganic materials with specific orientations. smolecule.com This approach has been explored for enhancing the performance of lithium-ion batteries by controlling the crystal growth of electrode materials like lithium iron phosphate. smolecule.comlookchem.com

Sensors and Probes: Because the liquid crystalline phases of this compound are sensitive to external stimuli such as temperature and the presence of chemical analytes, they can be developed into sensitive sensors. researchgate.net For example, a thin film of a this compound-based material could change color or optical texture in response to trace amounts of specific vapors or pollutants. Research has shown that cholesteryl benzoate can be used as a resonance Rayleigh scattering (RRS) probe, a principle that could be extended to cholestanol derivatives. researchgate.net

Integration with Emerging Technologies in Organic Synthesis and Materials Science

Progress in developing advanced this compound materials is intrinsically linked to innovations in chemical synthesis and materials processing. The integration of this classic liquid crystal scaffold with emerging technologies is poised to unlock new possibilities.

Advanced Synthesis Methodologies: Modern organic chemistry offers powerful tools for creating complex molecular architectures with unprecedented precision. Techniques like controlled radical polymerization (e.g., ATRP and RAFT) allow for the synthesis of polymers with well-defined molecular weights and architectures, which is crucial for predictable self-assembly and material properties. mdpi.commdpi.com Furthermore, click chemistry , known for its high efficiency and specificity, can be employed to attach this compound units to various scaffolds, including other polymers, nanoparticles, or surfaces, creating highly functional hybrid materials. mdpi.com

Supramolecular Self-Assembly: The future lies not just in synthesizing new molecules but in controlling how they assemble into larger, functional structures. Research into the self-assembly of cholesterol-based compounds into gels, fibers, and other nano-objects provides a roadmap for this compound. mdpi.comnih.gov By designing molecules that can interact through hydrogen bonding, π-π stacking, and other non-covalent forces, scientists can create responsive materials that assemble or disassemble in response to external triggers like pH or light.

Polymerization-Induced Self-Assembly (PISA): This powerful technique allows for the one-pot synthesis of block copolymer nanoparticles of various morphologies (e.g., spheres, worms, vesicles). mdpi.com By designing a PISA formulation that incorporates a this compound-containing monomer, it would be possible to create nanostructures with liquid crystalline domains, potentially leading to new types of responsive drug delivery vehicles (for non-clinical research), catalytic nanoreactors, or components for photonic inks.

The convergence of these technologies will enable the creation of "smart" materials from this compound that are not only functional but also adaptable and highly tailored to specific, demanding applications in materials science and beyond.

Q & A

Basic Research Questions

Q. How can researchers synthesize Cholestanol benzoate with high purity, and what analytical techniques are essential for confirming its structural integrity?

  • Methodological Answer :

  • Synthesis : Use esterification protocols involving cholestanol and benzoyl chloride in anhydrous conditions, with catalytic acid (e.g., H₂SO₄). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Characterization :
  • NMR Spectroscopy : Confirm ester bond formation (e.g., δ 7.8–8.1 ppm for aromatic protons; δ 4.5–5.5 ppm for ester-linked cholestanol hydroxyl proton) .
  • Mass Spectrometry (MS) : Validate molecular weight (expected m/z 490.76 for [M+H]⁺) using high-resolution MS .
  • HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
  • Documentation : Follow journal guidelines for experimental reproducibility, including solvent ratios, reaction times, and spectral data .

Q. What are the standard protocols for quantifying this compound in biological matrices, and how can matrix interferences be minimized?

  • Methodological Answer :

  • Extraction : Use liquid-liquid extraction (LLE) with tert-butyl methyl ether, followed by derivatization (e.g., silylation) for GC-MS compatibility .
  • GC-MS Parameters :
  • Column: DB-5MS (30 m × 0.25 mm ID).
  • Ion monitoring: m/z 445.4 (cholestanol fragment) and m/z 105.1 (benzoyl fragment) .
  • Validation : Include spike-recovery tests (80–120%) and internal standards (e.g., deuterated cholestanol-d₆) to correct for matrix effects .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies be systematically investigated?

  • Methodological Answer :

  • Systematic Review : Aggregate data from USP-NF standards , NIST databases , and peer-reviewed studies. Compare experimental conditions (e.g., heating rates for melting point determination) .
  • Controlled Replication : Reproduce conflicting studies with standardized protocols (e.g., identical solvent purity, calibration methods) .
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability and identify outliers .

Q. What advanced spectroscopic or computational methods are suitable for elucidating the supramolecular interactions of this compound in lipid bilayers?

  • Methodological Answer :

  • X-Ray Diffraction : Analyze crystalline phase behavior using synchrotron radiation to resolve lamellar spacing and tilt angles .
  • Molecular Dynamics (MD) Simulations : Model lipid bilayer systems (e.g., DPPC membranes) with GROMACS. Parameterize this compound using quantum mechanical (QM) calculations .
  • Solid-State NMR : Probe hydrogen bonding and molecular packing via ¹³C-¹H correlation spectroscopy .

Q. How can researchers design a robust study to investigate the enzymatic hydrolysis of this compound in vitro?

  • Methodological Answer :

  • Enzyme Selection : Use cholesterol esterase (e.g., pancreatic) or recombinant enzymes (e.g., CYP450 isoforms) .
  • Kinetic Assays : Monitor hydrolysis via UV-Vis (loss of benzoate absorbance at 230 nm) or LC-MS .
  • Controls : Include heat-inactivated enzymes and substrate-free blanks to exclude non-specific hydrolysis .

Data Analysis and Ethical Considerations

Q. What frameworks are recommended for critically evaluating contradictory data on this compound’s biological activity?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., cell lines), Intervention (dose range), Comparison (vehicle controls), and Outcomes (IC₅₀, toxicity) .
  • FINER Criteria : Assess Feasibility, Novelty, and Ethical compliance (e.g., proper disposal per SDS guidelines ).
  • Meta-Analysis : Use RevMan or R to pool data from studies with comparable methodologies .

Q. How should researchers address ethical challenges when studying this compound’s potential therapeutic applications?

  • Methodological Answer :

  • Integrity in Reporting : Disclose all conflicts of interest and negative results in manuscripts .
  • Safety Protocols : Follow SDS guidelines for handling hazardous byproducts (e.g., benzoic acid combustion products) .
  • Peer Review : Pre-submission validation of spectral data and statistical analyses to prevent retractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.